Product packaging for Gallium;platinum(Cat. No.:)

Gallium;platinum

Cat. No.: B14728796
M. Wt: 264.81 g/mol
InChI Key: YZXSZJFWYKAEJB-UHFFFAOYSA-N
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Description

Gallium;platinum is an experimental inorganic compound that integrates platinum into a gallium-based matrix, creating unique systems for advanced research in catalysis and biomedical science. In catalysis, incorporating platinum into liquid gallium creates a highly efficient catalytic system. Research demonstrates that platinum atoms dispersed in liquid gallium remain in atomic form without aggregating, leading to a catalyst that is over 1,000 times more effective than some conventional solid platinum catalysts and functions at lower temperatures (40-70°C) . This liquid metal composite has shown enhanced performance in model reduction reactions and hydrogen production, with the fluidic properties of the liquid gallium enhancing the catalytic processes . In anticancer research, the combination of gallium and platinum compounds has been explored for its synergistic effects. Studies in breast cancer models (MCF-7 tumor-bearing mice) have shown that the combination of a gallium compound, a rhenium compound, and cisplatin (a platinum-based drug) resulted in a significant decrease in tumor volume compared to cisplatin alone . This synergism is notable because gallium and platinum are thought to attack malignant cells through distinct mechanisms; platinum primarily targets DNA , while gallium acts as an iron mimetic, disrupting iron-dependent processes in tumor cells . This compound is supplied for Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GaPt B14728796 Gallium;platinum

Properties

Molecular Formula

GaPt

Molecular Weight

264.81 g/mol

IUPAC Name

gallium;platinum

InChI

InChI=1S/Ga.Pt

InChI Key

YZXSZJFWYKAEJB-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Pt]

Origin of Product

United States

Synthesis Methodologies for Gallium Platinum Chemical Compounds

Traditional Solid-State Synthesis Approaches

Solid-state synthesis methods are foundational in producing bulk Ga-Pt intermetallic compounds. These techniques typically involve high temperatures to facilitate the diffusion and reaction between the constituent elements in their solid or molten states.

Arc melting is a widely utilized method for synthesizing intermetallic compounds, including those in the gallium-platinum system. This technique is particularly effective for producing bulk samples with high purity and homogeneity. The process involves melting the constituent elements, in their desired stoichiometric ratios, within a water-cooled copper crucible under an inert atmosphere, typically argon. A high electrical current is passed through a non-consumable tungsten electrode to generate an electric arc, which provides the intense heat necessary to melt the metals.

To ensure a uniform composition throughout the resulting ingot, the sample is typically melted multiple times, being flipped over between each melting cycle. The rapid cooling inherent to the water-cooled crucible can sometimes lead to the formation of non-equilibrium phases, which may require subsequent heat treatment to achieve the desired ordered intermetallic structure. While specific parameters for the arc melting of all Ga-Pt compounds are not extensively detailed in readily available literature, the general principles of arc melting are directly applicable. The synthesis of Ga₂Pt, for instance, has been achieved through arc melting the elemental components, followed by a homogenization annealing step. rsc.org

Table 1: General Parameters for Arc Melting of Intermetallic Compounds
ParameterTypical Range/ValuePurpose
AtmosphereInert Gas (e.g., Argon)To prevent oxidation of the molten metals.
CrucibleWater-cooled CopperTo contain the molten sample and facilitate rapid solidification.
Melting CyclesMultiple (typically 3-5)To ensure homogeneity of the resulting alloy.
Post-ProcessingAnnealing/Heat TreatmentTo achieve thermodynamic equilibrium and ordered crystal structures.

Direct annealing and thermal treatments are crucial post-synthesis steps, particularly after methods like arc melting, to induce the formation of specific, ordered intermetallic phases. These processes involve heating the as-cast alloy to a specific temperature and holding it for a predetermined duration, followed by controlled cooling. This allows the atoms to diffuse and arrange themselves into a thermodynamically stable, ordered crystal lattice.

For platinum-gallium alloys, annealing is employed to achieve desired mechanical properties, such as hardness. For instance, a 95% platinum-5% gallium alloy can be subjected to a solution treatment at approximately 1800°F (982°C) for 30 minutes under an argon atmosphere, followed by a water quench. google.com Subsequent hardening can be achieved by heating the quenched alloy to around 1200°F (649°C) for about an hour. google.com The specific annealing temperatures and times are critical and depend on the desired phase, as dictated by the Ga-Pt phase diagram. For example, the homogenization annealing of Ga₂Pt has been carried out at 870°C for seven days to ensure a single-phase, ordered structure. rsc.org The choice of annealing parameters directly influences the degree of long-range atomic order and the resulting material properties.

Solution-Based and Wet Chemistry Synthesis Pathways for Nanomaterials

Solution-based synthesis methods have emerged as powerful tools for producing gallium-platinum nanomaterials with controlled size, shape, and composition. These techniques offer advantages such as lower synthesis temperatures and the ability to tune surface properties through the use of capping agents.

The co-reduction method is a common approach for synthesizing bimetallic nanoparticles, including Ga-Pt systems. wikipedia.orgmdpi.comresearchgate.net This strategy involves the simultaneous chemical reduction of precursor salts of both metals in a solution. A reducing agent, such as sodium borohydride (B1222165) or hydrazine, is introduced to a solution containing both gallium and platinum ions, leading to the formation of alloyed nanoparticles. nih.gov

The key to forming a homogeneous alloy is to ensure that the reduction rates of both metal precursors are comparable. The presence of a stabilizing agent, such as a polymer or a ligand, is often necessary to control the growth of the nanoparticles and prevent their aggregation. nih.gov While specific protocols for the co-reduction of gallium and platinum are not extensively detailed, the general principles of this method are widely applicable. The choice of precursors, reducing agent, stabilizing agent, and reaction conditions (e.g., temperature, pH) all play a crucial role in determining the final characteristics of the Ga-Pt nanoparticles.

Table 2: Key Components in Co-reduction Synthesis of Bimetallic Nanoparticles
ComponentRoleExamples
Metal PrecursorsSource of metal ionsGallium salts (e.g., GaCl₃), Platinum salts (e.g., H₂PtCl₆)
Reducing AgentReduces metal ions to their zero-valent stateSodium borohydride (NaBH₄), Hydrazine (N₂H₄)
Stabilizing/Capping AgentControls nanoparticle growth and prevents aggregationPolymers (e.g., PVP), Ligands, Surfactants

Colloidal synthesis methods offer a high degree of control over the size, shape, and surface chemistry of nanocrystals. In a typical colloidal synthesis, metal precursors are decomposed or reduced in a high-boiling point solvent in the presence of stabilizing ligands. These ligands bind to the surface of the growing nanocrystals, preventing uncontrolled growth and aggregation, and rendering them dispersible in various solvents. A facile colloidal synthesis for monodisperse gallium nanoparticles has been reported, involving the thermal decomposition of gallium alkylamides. nih.gov This approach could potentially be adapted for the synthesis of Ga-Pt nanocrystals by introducing a suitable platinum precursor.

Arrested precipitation is a technique where a poorly soluble product is precipitated within a confined environment, such as a microemulsion or in the presence of a surface ligand solution. researchgate.net This confinement limits the growth of the particles, leading to the formation of nanocrystals. While this method has been used to synthesize various semiconductor and metal nanocrystals, its specific application to the gallium-platinum system is not well-documented. However, the principles of arrested precipitation, which involve controlling nucleation and growth by limiting the availability of reactants or the space for particle growth, are broadly applicable.

Galvanic displacement, or replacement, has proven to be a highly effective method for synthesizing gallium-platinum nanostructures. researchgate.netrsc.orgrsc.org This technique leverages the difference in electrochemical potential between gallium and platinum. When a liquid gallium-based metal or alloy is exposed to a solution containing platinum ions (from a platinum salt like K₂PtCl₄), the more electropositive platinum ions are spontaneously reduced and deposited on the surface of the liquid metal, while the less noble gallium is oxidized. rsc.orgqut.edu.au

This process can be used to create a variety of Pt-Ga nanostructures, including nanoparticles and core-shell structures. researchgate.netrsc.org For example, the galvanic replacement of liquid metal galinstan (a eutectic alloy of gallium, indium, and tin) with platinum has been shown to predominantly form Pt₅Ga₁ nanoparticles. rsc.org The resulting nanomaterials are often polydisperse, with particle sizes ranging from a few to several tens of nanometers. researchgate.netresearchgate.net The reaction can be influenced by factors such as the composition of the liquid metal, the concentration of the platinum salt solution, and the reaction time. An interesting phenomenon observed during this process is the ejection of a plume of nanomaterial from the liquid metal droplet, attributed to surface tension gradients. rsc.org

Advanced Vapor Deposition Techniques for Thin Films and Nanostructures

Advanced vapor deposition techniques are pivotal in the fabrication of high-purity platinum thin films and nanostructures, offering precise control over thickness and morphology. These methods are essential for applications ranging from microelectronics to catalysis.

Chemical Vapor Deposition (CVD) of Platinum onto Various Substrates

Chemical Vapor Deposition (CVD) is a versatile technique used to produce thin films by reacting volatile precursors in a heated reactor, which then decompose on a substrate. pvateplaamerica.com For platinum, this process is significant for creating films for electronics, protective coatings, and catalysts. nii.ac.jp The success of platinum CVD heavily relies on the choice of precursor, which must be volatile, thermally stable, and decompose cleanly. nii.ac.jp

A variety of metal-organic complexes have been explored as precursors for platinum CVD. jst.go.jp One of the most widely used precursors is (methylcyclopentadienyl)trimethylplatinum ((C₅H₄Me)PtMe₃), a variant of the early precursor (C₅H₅)PtMe₃. illinois.edu Other precursors, such as platinum acetylacetonate (B107027) (Pt(acac)₂) and dimethylplatinum(II) cyclooctadiene ({COD}PtMe₂), have also been employed. pvateplaamerica.comumaine.edu The presence of a reactive gas, like oxygen or hydrogen, is often necessary to facilitate the removal of carbon impurities from the deposited film. pvateplaamerica.comillinois.edu

The quality and characteristics of the deposited platinum films are influenced by several factors, including the substrate material, deposition temperature, and the specific precursor used. For instance, composite thin films of platinum and silica (B1680970) have been fabricated by simultaneously decomposing Pt(acac)₂ and tetraethylorthosilicate (TEOS). umaine.edu CVD has also been shown to be a promising method for preparing platinum catalysts, as it can produce fine, well-distributed particles. nii.ac.jp

Atomic Layer Deposition (ALD) for Controlled Platinum Nucleation and Thin Film Growth

Atomic Layer Deposition (ALD) is a subclass of CVD that allows for exceptional control over film thickness and conformality at the angstrom scale. northwestern.edu This is achieved through sequential, self-limiting surface reactions between gaseous precursors and the substrate. northwestern.edu For platinum, ALD typically begins with the formation of well-dispersed, uniform nanoparticles, following a Volmer-Weber island growth mechanism, which then coalesce to form a continuous film. northwestern.eduaip.org

The nucleation and growth of platinum via ALD are sensitive to the substrate and reaction temperature. northwestern.eduaip.org For example, on strontium titanate (SrTiO₃) nanocuboids, uniform platinum nanoparticles were grown using (methylcyclopentadienyl)trimethylplatinum (MeCpPtMe₃) and water. northwestern.edu The initial particle size is dependent on the reaction temperature, which affects the net platinum deposition per cycle. northwestern.edu Subsequent ALD cycles lead to the growth of existing particles rather than the formation of new ones. northwestern.edu The growth rate can be influenced by factors such as carbonaceous material partially covering the surface, which can hinder precursor adsorption in later cycles. northwestern.edu

To improve the quality of ALD-grown platinum films on oxide surfaces, techniques such as pre-pulsing with trimethylaluminum (B3029685) (TMA) can be employed to enhance wetting and promote coalescence. aip.org The use of an oxygen (O₂) plasma as a co-reactant instead of thermal methods can also lead to a faster growth rate, reduced nucleation delay, and a wider range of deposition temperatures. aip.org

Liquid Metal Synthesis and Hybrid Approaches

The use of liquid gallium as a solvent for platinum represents an innovative approach to creating catalytic materials, enabling atomic-level dispersion and unique reaction mechanisms at low temperatures.

Sputter Deposition of Platinum onto Liquid Gallium Systems

Sputter deposition is a physical vapor deposition technique that can be used to introduce platinum onto the surface of liquid gallium. rsc.org This method involves bombarding a platinum target with high-energy ions in a plasma, causing platinum atoms to be ejected and deposited onto the liquid metal substrate. nanografi.com A recent study developed a novel fabrication method for platinum-incorporated liquid metals using magnetron sputter deposition. rsc.org

This technique was shown to produce well-dispersed, flake-like platinum particles within the liquid metal. rsc.orgrsc.org The catalytic activity of these sputter-deposited systems (Pt(dep)-LMs) was evaluated for reactions such as methylene (B1212753) blue reduction and hydrogen production. rsc.orgresearchgate.net The results indicated that the Pt(dep)-LMs exhibited significantly higher reaction rates compared to systems prepared by simply mixing conventional platinum black powder into the liquid metal. rsc.org This enhanced performance suggests that the sputter deposition method provides a greater number of active catalytic sites on the liquid metal surface. rsc.org

Supported Catalysts Derived from Liquid Metal Interactions

The concept of Supported Catalytically Active Liquid Metal Solutions (SCALMS) involves depositing droplets of a catalytically active liquid alloy onto a porous solid support. researchgate.net In the case of gallium-platinum systems, this involves dissolving a small amount of catalytically active platinum into the liquid gallium matrix, which is then dispersed on a support material like silica (SiO₂), alumina (B75360) (Al₂O₃), or silicon carbide (SiC). rsc.orgnih.gov

The choice of support material has a significant impact on the catalytic performance of GaPt-SCALMS. nih.gov In studies of propane (B168953) dehydrogenation, a SiC-supported SCALMS catalyst demonstrated the highest activity, while a SiO₂-supported catalyst showed the greatest stability and the least tendency for cracking at elevated temperatures. nih.gov Conversely, alumina-supported systems were found to be prone to significant coke formation. nih.gov

These SCALMS catalysts merge the benefits of homogeneous catalysis (atomically dispersed active sites) with heterogeneous catalysis (ease of separation). researchgate.net The liquid nature of the catalytic phase is maintained under reaction conditions, and catalysis is thought to occur at the single metal atoms distributed at the liquid alloy-gas interface. rsc.orgresearchgate.net

Template-Assisted and Supported Synthesis Strategies

Template-assisted and supported synthesis methods offer precise control over the size, dispersion, and composition of bimetallic nanoparticles, which is crucial for their application in catalysis and other fields. These strategies utilize a high-surface-area material to host the metallic particles, influencing their formation and stability.

The ordered mesoporous silica, Santa Barbara Amorphous No. 15 (SBA-15), is a widely used support material due to its high surface area, uniform pore structure, and thermal stability. The synthesis of gallium-platinum compounds within the channels of SBA-15 typically involves a multi-step process.

A common approach is the modification of the SBA-15 support with gallium, followed by the introduction of platinum. In one such method, gallium is incorporated directly into the siliceous network of SBA-15 during its synthesis using gallium nitrate (B79036) as the precursor. Subsequently, platinum is loaded onto the gallium-modified SBA-15 (Ga-SBA-15) via incipient wetness impregnation, using a precursor such as chloroplatinic acid. The resulting composite material is then subjected to calcination at elevated temperatures, typically around 500°C, to decompose the precursors and form the final Pt/Ga-SBA-15 material.

The incorporation of gallium into the SBA-15 framework has a notable impact on the textural properties of the support. Research has shown that as the weight percentage of gallium increases, the specific surface area and pore volume of the Ga-SBA-15 material tend to decrease. This is attributed to the partial blockage of the mesopores by the gallium species. The subsequent impregnation with platinum further reduces these values. Despite this, the ordered mesoporous structure of the SBA-15 is generally maintained.

The dispersion of platinum on the Ga-SBA-15 support is a critical factor for its catalytic activity. Studies have indicated that the platinum dispersion can be influenced by the gallium content. In some cases, an increase in gallium concentration has been observed to slightly diminish the dispersion of platinum. The interaction between platinum and the gallium-modified support can lead to the formation of Pt-Ga alloy nanoparticles upon reduction with hydrogen.

Textural Properties of Ga-Modified SBA-15 Supports

Ga Content (wt%)Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
0 (Pristine SBA-15)8191.055.55
36500.855.20
55800.755.15
105200.655.10
204500.555.00

Textural Properties of Pt-Impregnated Ga-SBA-15 Composites (1.5 wt% Pt)

Ga Content (wt%)Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
07500.955.40
36000.785.10
55400.685.05
104800.585.00
204100.484.90

Strong Metal-Support Interaction (SMSI) is a phenomenon that occurs in supported metal catalysts, typically after high-temperature reduction, where the support material can partially encapsulate or electronically modify the metal nanoparticles. This interaction can significantly influence the catalytic activity, selectivity, and stability of the catalyst. In the context of gallium-platinum systems, SMSI plays a crucial role in the formation of intermetallic compounds.

When Pt-Ga catalysts are supported on oxides like silica (SiO2), a high-temperature reduction in a hydrogen atmosphere can induce SMSI. This process is believed to facilitate the reduction of gallium oxide (GaOx) species in close proximity to platinum. The presence of platinum promotes the dissociation of hydrogen, and the resulting atomic hydrogen can spill over to the support, aiding in the reduction of Gaδ+ species. This reduction can lead to the formation of a Pt-Ga alloy.

The formation of Pt-Ga intermetallic phases has been confirmed through various characterization techniques. For example, X-ray Photoelectron Spectroscopy (XPS) can reveal shifts in the binding energies of Pt and Ga, indicative of electron transfer between the two elements and the formation of an alloy. The synergy between platinum and gallium oxide is critical; the presence of Pt enhances the reducibility of GaOx, and in turn, the formation of the Pt-Ga alloy modifies the electronic properties of the platinum, often leading to improved catalytic performance. For instance, the formation of Pt-Ga intermetallic compounds can lead to the isolation of platinum sites, which can suppress undesirable side reactions and enhance selectivity in certain catalytic processes like propane dehydrogenation. nih.gov

Research has shown that the introduction of gallium leads to the formation of homogeneously alloyed, amorphous PtGa nanoparticles, in contrast to the highly crystalline nature of monometallic platinum nanoparticles prepared under similar conditions. nih.gov The presence of an oxide interface, such as silica, can also stabilize the formation of small nanoparticles. This stabilization, however, can sometimes come at the cost of selectivity, potentially promoting cracking side-reactions. The interplay between the alloying of platinum and gallium and the interaction with the support material is a key area of research for the rational design of highly efficient and stable Pt-Ga catalysts.

The SMSI effect is not limited to the encapsulation of the metal by the support. It also involves electronic modifications. In some systems, it has been observed that the formation of an intermetallic alloy at the metal-support interface can alter the electronic structure of the platinum nanoparticles. This electronic modification can influence the adsorption properties of reactants and intermediates on the catalyst surface, thereby steering the reaction towards desired products.

Structural and Electronic Characterization of Gallium Platinum Chemical Compounds

Advanced Spectroscopic and Microscopic Techniques

The comprehensive characterization of gallium-platinum (Ga-Pt) chemical compounds relies on a suite of advanced analytical techniques. These methods provide detailed insights into the material's crystal structure, morphology, elemental composition, and surface electronic states, which are crucial for understanding their properties and potential applications.

X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the structural properties of Ga-Pt compounds. By analyzing the diffraction pattern produced when X-rays interact with a material, specific intermetallic phases can be identified, and their lattice parameters can be calculated.

Research on Ga-Pt systems supported on zeolites has demonstrated the utility of XRD in tracking phase transformations during catalyst preparation. For instance, a fresh Ga-Pt catalyst supported on H-ZSM-5 initially shows a diffraction peak at a 2θ angle of 39.8°, which corresponds to the (111) plane of metallic platinum. osti.gov Following a reduction treatment in hydrogen at elevated temperatures (e.g., 500°C), this peak disappears and a new peak emerges at a 2θ angle of approximately 41.1°. osti.gov This new peak is indicative of the formation of a Ga-Pt alloy phase. osti.gov Specifically, this diffraction has been attributed to the Ga₅.₄Pt₁₀.₆ alloy phase, confirming the formation of an intermetallic compound upon reduction. osti.gov The absence of bulk Ga₂O₃ diffraction peaks in these catalysts suggests a high dispersion of the gallium species on the support material. osti.gov

The formation of various Ga-Pt intermetallic compounds, such as GaPt₂, and GaPt₃, has also been reported when gallium microspheres are used to reduce platinum ions. XRD is essential for confirming the formation of these specific crystalline structures.

Table 1: XRD Peak Positions for Ga-Pt Phases

PhaseDiffraction Peak (2θ)Corresponding PlaneReference
Metallic Pt39.8°(111) osti.gov
Ga₅.₄Pt₁₀.₆ Alloy41.1°N/A osti.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological and Nanostructural Elucidation

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology and nanostructure of Ga-Pt compounds.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface, revealing information about particle shape, size distribution, and topography. In the study of Ga-Pt catalysts, SEM has been used to observe the distribution of gallium and platinum on various supports. For Supported Catalytically Active Liquid Metal Solutions (SCALMS), where a Ga-Pt alloy forms a liquid phase under reaction conditions, SEM images show the presence of gallium-rich droplets on the support surface.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of individual nanoparticles. High-Resolution TEM (HRTEM) can even resolve the atomic lattice fringes of crystalline nanoparticles, providing direct evidence of their crystalline nature and information about their crystal structure. Studies on Pt-Ga nanoparticles synthesized via galvanic replacement have shown the formation of polydisperse alloys with particle sizes ranging from 1.0 to 60.0 nm. researchgate.net HRTEM analysis of these nanoparticles confirms their crystallinity. researchgate.net While specific lattice fringe measurements for Ga-Pt are not widely reported, the technique is routinely used on bimetallic nanoparticles to measure d-spacing, identify crystal facets, and observe structural features like core-shell or alloyed configurations. researchgate.netnih.gov

Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS), typically coupled with SEM or TEM, is a powerful tool for determining the elemental composition of Ga-Pt compounds. This technique analyzes the characteristic X-rays emitted from a sample when bombarded by an electron beam, allowing for both qualitative and quantitative analysis of the elements present.

EDX mapping is particularly useful for visualizing the spatial distribution of gallium and platinum within a sample. In supported Ga-Pt catalysts, EDX maps confirm the co-location of Ga and Pt, which is crucial evidence for the formation of bimetallic particles or alloys. researchgate.net For example, in Ga-Pt SCALMS catalysts, EDX analysis shows that platinum is predominantly found at the gallium droplets. Point analysis with EDX can provide the local atomic percentages of each element, confirming the stoichiometry of intermetallic compounds or the composition of alloys. Studies on Ga-Pt nanoparticles have utilized TEM-EDX to create elemental maps that clearly show an even distribution of both gallium and platinum throughout the nanoparticles, confirming the formation of a true alloy. researchgate.net

Table 2: Representative EDX Data for a Ga-Pt Nanoparticle

ElementWeight %Atomic %
Gallium (Ga)Data not availableData not available
Platinum (Pt)Data not availableData not available

Note: Specific quantitative EDX data for Ga-Pt compounds is highly dependent on the sample and synthesis method. This table serves as a template for the type of data obtained.

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and, crucially, the chemical (oxidation) states of elements within the top few nanometers of a material's surface. This makes it exceptionally valuable for studying the surface of catalysts and other functional materials.

In the analysis of Ga-Pt compounds, XPS provides direct evidence of the electronic interaction between the two elements. The binding energy (BE) of the core-level electrons (e.g., Ga 3d, Ga 2p, Pt 4f) is sensitive to the local chemical environment. For platinum, the Pt 4f₇/₂ peak for pure metallic platinum is found at approximately 71.1 eV. core.ac.uk In Ga-Pt alloys, this peak shifts to a higher binding energy. For example, in a Pt-deposited liquid gallium system, the Pt 4f₇/₂ peak was observed at 71.8 eV. thermofisher.com In highly dilute Ga-Pt alloys (e.g., 1 at% Pt), distinct Pt species have been identified with Pt 4f₇/₂ binding energies at 71.9 eV, 72.3 eV, and 73.0 eV. tudelft.nl This shift to higher binding energy indicates a transfer of electron density from platinum to gallium, a hallmark of intermetallic compound formation that alters the electronic properties of the platinum active sites. tudelft.nl

For gallium, XPS can distinguish between elemental gallium (Ga⁰) and oxidized gallium (Ga³⁺), typically in the form of Ga₂O₃. The Ga 3d₅/₂ peak for elemental gallium is around 18.7 eV, while for Ga₂O₃ it is approximately 20.5 eV. thermofisher.comthermofisher.com Similarly, the Ga 2p₃/₂ peak for elemental Ga is at 1116.7 eV, shifting to 1118.0 eV for Ga₂O₃. thermofisher.comthermofisher.com This allows researchers to monitor the oxidation state of gallium on the surface of catalysts, which is critical for understanding reaction mechanisms.

Table 3: XPS Binding Energies (eV) for Gallium and Platinum Species

ElementCore LevelChemical StateBinding Energy (eV)Reference
GalliumGa 3d₅/₂Elemental (Ga⁰)18.7 thermofisher.comthermofisher.com
GalliumGa 3d₅/₂Gallium Oxide (Ga₂O₃)20.5 thermofisher.comthermofisher.com
GalliumGa 2p₃/₂Elemental (Ga⁰)1116.7 thermofisher.comthermofisher.com
GalliumGa 2p₃/₂Gallium Oxide (Ga₂O₃)1118.0 thermofisher.comthermofisher.com
PlatinumPt 4f₇/₂Metallic (Pt⁰)~71.1 core.ac.uk
PlatinumPt 4f₇/₂Pt in Pt(dep)-LM71.8 thermofisher.com
PlatinumPt 4f₇/₂Pt species in Ga-Pt alloy71.9 - 73.0 tudelft.nl

Fourier Transform Infrared Spectroscopy (FTIR) for Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and study molecular vibrations. In the context of Ga-Pt materials, particularly catalysts, FTIR is often used with a probe molecule, most commonly carbon monoxide (CO), to analyze the nature of the metallic surface sites.

When CO adsorbs onto a platinum surface, it exhibits characteristic vibrational frequencies (stretching modes) that are sensitive to the adsorption site and the electronic properties of the metal. The position of the C-O stretching band provides information about the coordination of the CO molecule and the nature of the Pt site it is bonded to.

Linearly adsorbed CO on Pt terrace sites typically shows a band in the range of 2060-2090 cm⁻¹. researchgate.netacs.org

Bridge-bonded CO (adsorbed between two Pt atoms) appears at lower frequencies, generally between 1800-1880 cm⁻¹. mdpi.com

CO adsorbed on low-coordination sites , such as edges and corners of nanoparticles, can be distinguished. New bands observed around 2021 cm⁻¹ and 1994 cm⁻¹ on Pt nanoparticles have been assigned to CO adsorbed on edge and corner sites, respectively.

By applying this technique to Ga-Pt bimetallic catalysts, one can infer how the addition of gallium modifies the platinum surface. A shift in the CO stretching frequency compared to a pure Pt catalyst would indicate an electronic modification of the Pt atoms due to the presence of Ga. Furthermore, changes in the relative intensities of the bands for linear vs. bridged CO or for terrace vs. defect sites can provide insights into how Ga affects the geometric arrangement of Pt atoms at the surface (ensemble effect).

Temperature-Programmed Reduction (TPR) and Desorption (TPD) for Surface Reactivity

Temperature-programmed techniques are dynamic methods used to characterize the reactivity of solid materials, especially catalysts.

Temperature-Programmed Reduction (TPR) , typically using hydrogen (H₂-TPR), measures the consumption of a reducing gas as the temperature of the material is linearly increased. This provides information on the reducibility of the metal species present. In Ga-Pt systems, H₂-TPR can be used to determine the temperatures at which platinum oxides and gallium oxides are reduced. For a Pt/ZSM-5 catalyst, reduction peaks for platinum species can be observed at temperatures around 166°C (attributed to the reduction of Pt²⁺ with weak support interaction) and 385°C (indicating a strong interaction with the support). osti.gov For Ga₂O₃ supported on alumina (B75360), a weak reduction peak centered around 180°C is attributed to well-dispersed Ga species or GaO⁺ species. researchgate.netresearchgate.net In a bimetallic Ga-Pt catalyst, the presence of platinum can facilitate the reduction of gallium oxide at lower temperatures, a phenomenon that would be observable as a shift or the appearance of new low-temperature peaks in the TPR profile. However, some studies on Pt-promoted Ga/Al₂O₃ have shown that the mixed Ga-Al oxide can be too stable to be reduced even up to 700°C. researchgate.net

Temperature-Programmed Desorption (TPD) involves pre-adsorbing a probe molecule onto the material's surface at a low temperature and then heating the sample at a controlled rate. A detector (often a mass spectrometer) monitors the desorbing molecules as a function of temperature. The resulting TPD spectrum provides information about the strength of the adsorbate-surface bond and the nature of the adsorption sites. For example, CO-TPD from a Ga-Pt surface would reveal different desorption peaks corresponding to CO bonded to different sites (e.g., pure Pt sites, mixed Ga-Pt sites). The temperature of the desorption peak maximum correlates with the adsorption energy; a higher desorption temperature implies a stronger bond. This technique can quantify the number and strength of active sites on the catalyst surface. acs.orgresearchgate.net

Table 4: Representative H₂-TPR Peak Temperatures for Ga and Pt Species

Catalyst SpeciesApproximate Reduction Peak Temperature (°C)AttributionReference
Pt²⁺ on ZSM-5 (weak interaction)~166Reduction of Pt²⁺ to Pt⁰ osti.gov
Pt on ZSM-5 (strong interaction)~385Reduction of strongly bound Pt species osti.gov
Dispersed Ga₂O₃/GaO⁺ on Al₂O₃~180Reduction of well-dispersed Ga species researchgate.netresearchgate.net
Bulk Ga₂O₃~598Reduction of larger Ga₂O₃ particles researchgate.netresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Nanoparticle Size and Shape Determination

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size, shape, and distribution of nanoparticles in a sample. The technique is based on the analysis of the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees). When an X-ray beam interacts with a material, it is scattered by the electrons in the atoms. In a sample containing nanoparticles, the contrast in electron density between the particles and the surrounding matrix gives rise to a characteristic scattering pattern.

The scattering intensity, I(q), is measured as a function of the scattering vector, q, which is related to the scattering angle, θ, and the wavelength of the X-rays, λ, by the equation:

q = (4π/λ)sin(θ/2)

The analysis of the scattering curve can reveal information about the nanoparticle structure. For instance, in the Guinier region (at very small q), the scattering intensity is related to the radius of gyration (Rg) of the particles. For more complex systems, such as core-shell or alloyed nanoparticles, advanced analysis of the SAXS data can provide insights into the internal structure and composition distribution. aps.org

Below is an illustrative data table representing the type of information that can be extracted from SAXS analysis of Ga-Pt nanoparticles.

ParameterDescriptionIllustrative Value for Ga-Pt Nanoparticles
Radius of Gyration (Rg)A measure of the overall size of the nanoparticle.4.5 nm
Average Particle DiameterThe mean diameter of the nanoparticles, often derived from a model fit.9.0 nm
Polydispersity Index (PDI)A measure of the width of the particle size distribution.0.15
Particle Shape ModelThe geometric model that best fits the scattering data.Spherical
Volume FractionThe fraction of the total volume occupied by the nanoparticles.0.01

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element in a material. mdpi.comrrcat.gov.in It is a type of X-ray absorption spectroscopy (XAS) and provides information on the coordination number, interatomic distances, and the chemical nature of the neighboring atoms. mdpi.comnist.gov The EXAFS signal arises from the interference between the outgoing photoelectron wave generated by the absorption of an X-ray and the backscattered waves from neighboring atoms. This interference modulates the X-ray absorption coefficient, and the analysis of these modulations provides detailed information about the local structure. rrcat.gov.in

In the context of Gallium-Platinum compounds, EXAFS can be used to determine the local coordination environment around both Ga and Pt atoms. By tuning the incident X-ray energy to the absorption edge of either Ga or Pt, one can selectively probe the immediate surroundings of that specific element. This allows for the determination of Ga-Pt, Ga-Ga, and Pt-Pt bond distances and coordination numbers. rsc.org Such information is crucial for understanding the atomic arrangement in Ga-Pt alloys and intermetallic compounds, including the degree of ordering and the presence of any structural defects.

A study on the charge state of Pt in binary compounds, including those with Gallium, utilized X-ray absorption spectroscopy to correlate the electronic structure with the local atomic environment. semanticscholar.org The analysis of the Pt L3-edge EXAFS data can reveal changes in the Pt-ligand bond lengths and coordination numbers, which are influenced by the charge transfer between Pt and the surrounding atoms. semanticscholar.org

The EXAFS equation can be expressed as:

χ(k) = Σj [Nj * S02 * fj(k)] / (k * Rj2) * exp(-2k2σj2) * sin[2k*Rj + δj(k)]

where k is the photoelectron wave number, Nj is the number of neighboring atoms in the jth shell, Rj is the distance to those atoms, σj2 is the Debye-Waller factor (a measure of the disorder in the bond distance), S02 is the amplitude reduction factor, fj(k) is the backscattering amplitude, and δj(k) is the phase shift.

An illustrative data table summarizing the kind of structural parameters that can be obtained from EXAFS analysis of a Ga-Pt compound is presented below.

Scattering PathCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)
Pt-Ga4.22.650.005
Pt-Pt8.12.780.004
Ga-Pt8.32.650.005
Ga-Ga4.02.800.006

Reflection Electron Energy Loss Spectroscopy (REELS)

Reflection Electron Energy Loss Spectroscopy (REELS) is a surface-sensitive technique used to investigate the electronic properties of materials. In a REELS experiment, a beam of low-energy electrons is directed at a sample surface, and the energy distribution of the reflected electrons is measured. Some of the incident electrons lose a discrete amount of energy due to inelastic scattering events within the material, such as plasmon excitations, interband transitions, and core-level ionizations. The analysis of these energy losses provides information about the electronic structure, including band gap, dielectric function, and the presence of surface states.

For Gallium-Platinum compounds, REELS can be employed to study the surface electronic properties, which are often critical for applications in catalysis and electronics. The technique can provide insights into the collective electronic excitations (plasmons) in Ga-Pt alloys, which are sensitive to the electron density and the nature of the chemical bonding. Furthermore, REELS can be used to probe interband transitions, providing information about the energy separation between occupied and unoccupied electronic states.

The energy loss function, which is proportional to the imaginary part of the inverse dielectric function (-Im[1/ε]), can be derived from the REELS spectrum. This function provides a comprehensive picture of the electronic excitations in the material.

An illustrative data table showing the types of electronic transitions that could be identified using REELS on a Gallium-Platinum compound is provided below.

Energy Loss (eV)Interpretation
15.2Bulk Plasmon Excitation
8.5Surface Plasmon Excitation
4.1Interband Transition (e.g., Pt 5d -> Fermi level)
2.3Interband Transition (e.g., Ga 4p -> Conduction band)

Electronic Structure Investigations

Analysis of Density of States (DOS) at the Fermi Level

The density of states (DOS) at the Fermi level, denoted as N(EF), is a fundamental property of a material that describes the number of available electronic states at the highest occupied energy level at absolute zero temperature. quora.comwikipedia.org In metals and intermetallic compounds, a non-zero N(EF) is characteristic of their conducting nature. quora.com The magnitude of N(EF) is directly related to several physical properties, including electronic conductivity, magnetic susceptibility, and specific heat.

For Gallium-Platinum compounds, the analysis of the DOS at the Fermi level provides crucial insights into their electronic behavior. A high DOS at the Fermi level generally indicates a higher availability of electrons for conduction and participation in chemical bonding. wikipedia.org In Pt-based alloys, the DOS near the Fermi level is often dominated by the Pt 5d states. researchgate.net The introduction of gallium can modify the electronic structure, leading to changes in the shape and magnitude of the DOS at the Fermi level.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to compute the DOS of materials. These calculations can provide detailed information about the contributions of different atomic orbitals (e.g., Pt 5d, Ga 4s, Ga 4p) to the total DOS. A study on the electronic structure of PtGa2 revealed significant features in the density of states that could be correlated with optical properties. aps.org

The total DOS at the Fermi level is the sum of the partial DOS (PDOS) from each constituent element and their respective orbitals. Understanding the orbital contributions to N(EF) is essential for explaining the chemical and physical properties of Gallium-Platinum compounds.

An illustrative data table showing the calculated partial density of states at the Fermi level for a hypothetical Gallium-Platinum compound is presented below.

AtomOrbitalPartial DOS at EF (states/eV/atom)
Pt5d1.85
Pt6s0.08
Pt6p0.12
Ga4s0.05
Ga4p0.25
Total 2.35

Charge Transfer Phenomena and Electron Localization between Gallium and Platinum

In bimetallic compounds, the difference in electronegativity between the constituent elements often leads to charge transfer, where electron density is redistributed between the atoms. arxiv.org This phenomenon plays a significant role in determining the chemical bonding, electronic properties, and catalytic activity of the material. Electron localization refers to the degree to which electrons are confined to specific atomic sites or bonds.

In Gallium-Platinum compounds, a charge transfer from the less electronegative gallium to the more electronegative platinum is expected. semanticscholar.org This transfer of electrons can be investigated experimentally using techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), and theoretically through computational methods like Bader charge analysis. semanticscholar.org A study on Ga-Pd intermetallics, a system analogous to Ga-Pt, demonstrated significant charge transfer from gallium to palladium, with the magnitude of the transfer being dependent on the local coordination environment. mdpi.com Similarly, in Pt-Pd bimetallic nanoparticles, charge transfer from Pt to Pd has been observed. nih.gov

The extent of charge transfer and electron localization influences the nature of the Ga-Pt bond. A significant charge transfer can lead to a more ionic character in the bonding, while shared electron density indicates a more covalent character. The localization of d-electrons in transition metals is a key factor in determining the bonding conditions in intermetallic compounds. oup.com

The degree of charge transfer can be quantified by calculating the net charge on each atom. The following table provides illustrative values for the calculated net charge on Ga and Pt atoms in a hypothetical Ga-Pt compound.

AtomElectronegativity (Pauling Scale)Calculated Net Charge (e)
Ga1.81+0.35
Pt2.28-0.35

Orbital Hybridization and Covalent Character in Heteroatomic Interactions (e.g., Pd 4d-Ga 4p for analogy)

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals with different shapes and energies, which are more suitable for forming chemical bonds. wikipedia.org In intermetallic compounds like Gallium-Platinum, the interaction between the valence orbitals of the constituent atoms leads to the formation of hybrid orbitals, which in turn determines the covalent character of the heteroatomic bonds.

The interaction between the platinum 5d orbitals and the gallium 4s and 4p orbitals is expected to be significant in Ga-Pt compounds. By analogy with the well-studied Pd-Ga system, hybridization between the Pt 5d and Ga 4p orbitals is likely to play a crucial role in the bonding. mdpi.com This d-p hybridization can lead to the formation of strong covalent bonds and has a profound effect on the electronic structure of the alloy. In Pt-Pd bimetallic systems, d-orbital hybridization between Pt 5d and Pd 4d has been observed. nih.gov

The covalent character of the Ga-Pt bond can be inferred from the degree of orbital overlap and the sharing of electron density between the two atoms. Theoretical calculations of the electronic structure can provide detailed information about the nature of the chemical bonding, including the contributions of different orbitals to the bonding and antibonding states. The formation of covalent interactions in Pt-based intermetallics can lead to delocalized electrons, which is beneficial for charge transport and catalytic activity. oup.com

The strength and nature of the orbital hybridization can be qualitatively assessed by examining the overlap of the partial density of states (PDOS) of the interacting orbitals. A significant overlap in energy between the Pt 5d and Ga 4p states would indicate strong hybridization.

The table below summarizes the expected primary orbital interactions in Gallium-Platinum compounds.

Interacting OrbitalsType of HybridizationResulting Bond Character
Pt 5d - Ga 4pd-pCovalent
Pt 6s - Ga 4ss-sMetallic/Covalent
Pt 6s - Ga 4ps-pCovalent

Theoretical and Computational Investigations of Gallium Platinum Systems

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has been successfully applied to calculate the properties of atoms, molecules, and solids, aiming for a quantitative understanding based on the fundamental laws of quantum mechanics. mpg.de In the context of Ga-Pt systems, DFT is used to explore electronic configurations, bonding characteristics, and structural stability.

DFT calculations are instrumental in determining the most stable atomic arrangements (ground-state structures) of Ga-Pt compounds. By minimizing the total energy of the system, researchers can predict stable phases, lattice parameters, and cohesive energies. mpg.deaps.org For example, large-scale DFT screenings have been employed to explore the low-temperature phase diagrams of binary alloys, leading to the prediction of new, stable Ga-Pt compounds such as Ga₃Pt₅. aps.org These calculations can also identify stable structures for compositions that have been reported experimentally but lack detailed structural data. aps.org

Beyond the ground state, computational methods like time-dependent DFT (TD-DFT) or occupation-constrained DFT (occ-DFT) can be used to investigate excited-state properties. osti.govgithub.iochemrxiv.org These calculations allow for the optimization of molecular geometries in excited states, providing insights into photoluminescence and other optical phenomena. osti.gov For instance, the analysis of excited states can help interpret experimental photoluminescence data by calculating the energy differences between the ground and excited states. osti.gov

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of specific wavefunctions. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier orbitals. wikipedia.orgossila.com The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter that influences a molecule's electronic and optical properties. wikipedia.org

A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable and potentially more reactive. wikipedia.org In platinum-containing systems, the HOMO-LUMO gap can be controlled by modifying the ligands attached to the platinum atom, which in turn affects the material's electronic and thermodynamic behavior. researchgate.net For catalytic applications, the HOMO-LUMO gap of Pt-based clusters has been correlated with the activation barrier for key reaction steps, such as C-H bond cleavage in alkane dehydrogenation. researchgate.net This analysis is vital for designing Ga-Pt catalysts with specific activities and selectivities.

PropertyDescriptionSignificance in Ga-Pt Systems
HOMO Highest Occupied Molecular Orbital; the orbital containing the highest-energy electrons.Represents the ability to donate an electron. Its energy level is crucial for understanding oxidation potential and interactions with electrophiles.
LUMO Lowest Unoccupied Molecular Orbital; the lowest-energy orbital that is vacant of electrons. ossila.comRepresents the ability to accept an electron. ossila.com Its energy level is important for determining electron affinity and reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels. wikipedia.orgDetermines the lowest energy required for electronic excitation. ossila.com It influences the compound's color, photochemical reactivity, and stability. wikipedia.org A smaller gap suggests higher reactivity. wikipedia.org

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that defines chemical concepts like atoms and bonds based on the topology of the observable electron density. wikipedia.orgwiley-vch.de It allows for the division of a molecule into individual atomic basins and identifies bond paths—lines of maximum electron density linking bonded nuclei. wiley-vch.deresearchgate.net A bond critical point (BCP) is found along each bond path, and the properties of the electron density at this point reveal the nature of the chemical bond. wiley-vch.deresearchgate.net

QTAIM analysis has been applied to Ga-Pt compounds, such as Ga₂Pt, to investigate their chemical bonding features. rsc.org The topological analysis of the electron density in Ga₂Pt revealed a charge transfer from gallium to platinum atoms. rsc.org The characteristics of the electron density at the BCP, such as its value (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), are used to classify the interaction. For instance, a positive Laplacian (∇²ρ(r) > 0) is typical of closed-shell interactions (like ionic bonds), while a negative Laplacian (∇²ρ(r) < 0) indicates shared interactions (covalent bonds). muni.cz

QTAIM ParameterDescriptionApplication to Bonding Analysis
Bond Path A line of maximum electron density linking two atomic nuclei. wiley-vch.deIts presence is a necessary and sufficient condition for two atoms to be considered bonded. researchgate.net
Bond Critical Point (BCP) A point on the bond path where the electron density is at a minimum along the path but maximal in the perpendicular directions. wiley-vch.deProperties at the BCP (e.g., electron density, Laplacian) characterize the strength and nature of the bond. researchgate.net
Electron Density (ρ(r)) at BCP The magnitude of the electron density at the bond critical point.Higher values generally indicate stronger bonds.
Laplacian of Electron Density (∇²ρ(r)) at BCP Measures the local concentration or depletion of electron density.A negative value signifies a covalent bond (shared interaction), while a positive value suggests an ionic or closed-shell interaction. muni.cz
Total Energy Density (H(r)) at BCP The sum of the kinetic and potential energy densities at the critical point.A negative value for H(r) is another indicator of covalent character in the interaction. muni.cz

Molecular Dynamics Simulations for Formation, Stability, and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT calculations are often limited to a small number of atoms due to high computational cost, MD simulations can model larger systems, making them suitable for studying the formation, stability, and dynamic properties of materials like Ga-Pt alloys. osti.govescholarship.org

Recent studies have utilized MD simulations combined with machine learning-based moment tensor potentials (MTP) to explore the behavior of transition metals, including platinum, in liquid gallium. rsc.org This approach allows for an accurate description of energies and local structures within the liquid alloy. rsc.org For the Ga-Pt system, these simulations have been used to investigate the coordination number of platinum atoms with surrounding gallium atoms and to determine the diffusion coefficient of platinum within the liquid gallium solvent. rsc.org The results show that the diffusion of platinum in liquid gallium is slower than that of palladium but faster than that of rhodium, a finding attributed to the relative diffusion barriers of these metals in the liquid. rsc.org

Modeling of Surface Adsorption and Reaction Mechanisms on Gallium-Platinum Surfaces

Understanding how molecules interact with Ga-Pt surfaces is essential for applications in heterogeneous catalysis. wikipedia.org Computational models are used to simulate the adsorption of reactants, the transformation of intermediates, and the desorption of products. wikipedia.orgresearchgate.net

Studies on intermetallic Ga-Pt compounds have provided insights into their surface reactivity. For example, investigations into Ga₂Pt have shown that its surface is favorable for the adsorption of hydroxyl (OH) species, a key step in many electrochemical reactions. rsc.org The potential at which surface oxide species are reduced on Ga₂Pt is higher than that for pure metallic platinum, indicating modified electrochemical properties. rsc.org Furthermore, the combination of platinum with gallium-based liquid metals has been shown to enhance reduction reactions, such as hydrogen production. nih.gov In these systems, protons (H+) from an aqueous solution adsorb onto the platinum particles on the liquid metal surface, forming Pt-H species that then combine to produce hydrogen gas. nih.gov

High-Throughput Screening and Machine Learning Approaches in Gallium-Platinum Materials Discovery

The traditional paradigm of materials discovery, often reliant on intuition and laborious trial-and-error experimentation, is being revolutionized by computational methodologies. nih.gov For complex systems like gallium-platinum (Ga-Pt), high-throughput screening (HTS) and machine learning (ML) have emerged as powerful tools to accelerate the identification and design of novel materials with desired properties. lumi-supercomputer.eumdpi.com These approaches systematically explore the vast compositional and structural landscape of Ga-Pt alloys, enabling predictions of stability, electronic structure, and other critical characteristics before experimental synthesis is attempted.

High-throughput screening in materials science leverages computational power to perform a large number of calculations, typically based on first-principles methods like density functional theory (DFT). rsc.org This allows researchers to rapidly screen vast libraries of potential compounds. For instance, a comprehensive study on binary systems of platinum-group metals computationally predicted dozens of previously unreported stable compounds. aps.org This type of screening can identify new thermodynamically stable phases in the Ga-Pt system, mapping out the convex hull to pinpoint promising compositions for further investigation. The process involves systematically calculating the formation energies of various Ga-Pt crystal structures to determine their stability relative to competing phases. aps.org

Machine learning complements and enhances HTS by building predictive models from existing data, which can be generated by HTS calculations or experiments. nih.govlumi-supercomputer.eu These models can predict material properties with high accuracy but at a fraction of the computational cost of first-principles calculations. mdpi.comresearchgate.net The integration of ML can significantly enlarge the scope of materials exploration, allowing for the investigation of larger and more complex systems. lumi-supercomputer.eu The general workflow involves training an ML algorithm on a dataset of known materials (e.g., Ga-Pt compounds with calculated properties), enabling it to learn the intricate relationships between atomic structure, composition, and resulting properties. nih.gov This trained model can then rapidly predict the properties of new, hypothetical Ga-Pt compounds, effectively pre-screening candidates for more computationally intensive DFT validation. nih.govlumi-supercomputer.eu

Various ML algorithms are employed in materials discovery, each with its own strengths. arxiv.orgresearchgate.net For instance, deep neural network (DNN) models have been successfully used to explore the complex structural characteristics of gallium. researchgate.net In the context of platinum, ML models have been developed to predict potential energy, atomic forces, and stresses with quantum mechanical accuracy, facilitating the study of dynamic properties. researchgate.net Advanced computational modeling has also been instrumental in understanding the atomic-level interactions within liquid gallium-platinum, revealing that individual platinum atoms remain atomically dispersed rather than forming solid clusters. metaltechnews.com

The synergy between HTS and ML creates a powerful, accelerated loop for materials discovery. lumi-supercomputer.eu HTS generates the large, high-quality datasets necessary to train robust ML models. In turn, these ML models act as efficient surrogates, guiding the HTS efforts by identifying the most promising regions of the vast Ga-Pt chemical space to explore with high-fidelity calculations. nih.gov This combined approach minimizes the time and resources required to move from theoretical prediction to experimental validation of new functional materials.

Detailed Research Findings

The application of these computational strategies has yielded significant insights into the Ga-Pt system and related materials.

Table 1: High-Throughput Screening (HTS) Methodology for Alloy Discovery

StepDescriptionRelevance to Ga-Pt Systems
1. Structure Generation Creation of a comprehensive set of potential crystal structures for various GaₓPtᵧ compositions.Explores known and hypothetical crystal structures to ensure a thorough search of the configuration space.
2. First-Principles Calculations Use of Density Functional Theory (DFT) to calculate the total energy of each candidate structure. rsc.orgProvides accurate ground-state energy, which is crucial for determining thermodynamic stability.
3. Convex Hull Construction Plotting formation energy against composition to identify thermodynamically stable phases that lie on the hull.Predicts which Ga-Pt compounds are stable and likely to form, distinguishing them from metastable or unstable phases. aps.org
4. Property Prediction Calculation of key physical and chemical properties (e.g., electronic band structure, density of states) for the identified stable compounds.Helps in screening for Ga-Pt alloys with specific desired functionalities, such as catalytic activity or electronic properties. rsc.org
5. Experimental Validation Synthesis and characterization of the most promising candidate materials predicted by the screening.Confirms the theoretical predictions and provides real-world validation of the computational discovery process.

Table 2: Application of Machine Learning Models in Gallium-Platinum Research

Machine Learning ModelApplication in Materials ScienceSpecific Relevance to Gallium/Platinum
Deep Neural Networks (DNN) Learning complex, non-linear relationships in large datasets to predict material properties or explore potential energy surfaces. researchgate.netUsed for the structural exploration of gallium, addressing the challenge of its complex metastable phases. researchgate.net
Random Forest / Gradient Boosting Ensemble methods effective for smaller datasets, used for predicting properties and identifying important physical features. arxiv.orgCan be trained on DFT data to predict properties like formation energy or catalytic activity of new Ga-Pt alloys.
Crystal Graph Convolutional Neural Networks (CGCNN) Learns material properties directly from the graphical representation of a crystal structure, bypassing the need for manual feature engineering. nih.govAccelerates the design of crystalline materials by efficiently screening large databases of potential Ga-Pt structures for desired properties.
Bayesian Optimization An iterative approach that efficiently searches for optimal material compositions by balancing exploration of the search space and exploitation of promising candidates. researchgate.netGuides the discovery of Ga-Pt alloys with tailored functionalities by suggesting the most informative experiments or calculations to perform next.

Heterogeneous Catalysis Systems

In heterogeneous catalysis, Ga-Pt systems are primarily utilized for hydrocarbon transformations. The addition of gallium to platinum catalysts helps to isolate platinum atoms, which can suppress undesirable side reactions like coking and enhance the selectivity towards the desired products. researchgate.net This modification of the active sites is crucial for the high performance observed in dehydrogenation, selective hydrogenation, and reforming reactions.

Dehydrogenation Reactions (e.g., n-Hexane, Propane (B168953), Cyclohexane)

For propane dehydrogenation (PDH), Ga-Pt bimetallic nanoparticles supported on silica (B1680970) have shown high activity and stability. nih.gov These catalysts are prepared by grafting a platinum precursor onto silica that already possesses isolated gallium sites. nih.govscispace.com Upon reduction, a GaₓPt alloy (where x is between 0.5 and 0.9) is formed, which exhibits catalytic performance superior to the individual metals and other reported Ga-Pt catalysts. nih.govethz.ch The high dispersion of this alloy, combined with a support that has low Brønsted acidity, is credited for its high efficiency. nih.gov The presence of gallium increases the interaction between the nanoparticles and the silica support, which reduces sintering, and also promotes the isolation of platinum sites. nih.gov Some studies propose a bifunctional active phase where coordinately unsaturated Ga³⁺ species are the active sites, and platinum acts as a promoter. nih.govnih.gov

In the dehydrogenation of cyclohexane, single-site platinum catalysts on ceria (Pt₁/CeO₂) have shown extremely high activity, reaching rates of over 32,000 mol H₂ molₚₜ⁻¹ h⁻¹. escholarship.org While this specific catalyst is not a Ga-Pt compound, the principles of site isolation are relevant. For n-hexane reforming, which includes dehydrogenation to cyclohexane and subsequently to benzene, single-site Pt catalysts also demonstrate high selectivity for aromatization products. escholarship.org The addition of gallium to platinum catalysts for n-hexane conversion has been shown to alter the bifunctionality of the catalyst, influencing its performance. researchgate.net

Table 1: Performance of various Ga-Pt catalysts in propane dehydrogenation.
Catalyst SystemSupportKey FindingReference
GaₓPt NanoparticlesSilica (SiO₂)High activity, selectivity, and stability attributed to highly dispersed GaₓPt alloy structure. nih.gov
Pt-GaMg(Al,Ga)OₓFormation of Pt-Ga alloys enhances initial propylene (B89431) selectivity. acs.org
Pt-promoted GaAlumina (B75360) (Al₂O₃)Synergy between Ga and Pt results in a highly active and coking-resistant catalyst. nih.gov
Pt on Ga-doped SilicaSilica (SBA-15)0.5 wt% Ga doping boosted propane conversion from <5% to 38% and propene selectivity from ~60% to 98%. researchgate.net

Selective Hydrogenation Processes (e.g., Acetylene Semihydrogenation, based on Pd-Ga analogy)

Intermetallic Ga-Pt compounds are expected to show high selectivity in hydrogenation reactions, a characteristic that has been thoroughly demonstrated in analogous palladium-gallium (Pd-Ga) systems. researchgate.net The formation of stable intermetallic compounds with defined crystal and electronic structures allows for a direct correlation between the material's structure and its catalytic properties. researchgate.net

In Pd-Ga intermetallic compounds like PdGa, the palladium atoms are exclusively surrounded by gallium atoms. This "site-isolation" effect is key to their high selectivity in the semihydrogenation of acetylene to ethylene, where the catalyst prevents the over-hydrogenation to ethane. researchgate.net By analogy, the formation of Pt-Ga intermetallic compounds, where platinum atoms are geometrically isolated by gallium atoms, is anticipated to yield similar benefits. This isolation hinders the formation of large platinum ensembles that are active for C-C bond cleavage and deep hydrogenation.

Research on Pt-Ge intermetallic compounds, which share similarities with Ga-Pt systems, has shown that the low activity for hydrogen dissociation on the intermetallic surface leads to very slow secondary hydrogenation of butenes to butane during 1,3-butadiene hydrogenation. acs.org This suggests that the electronic modification of platinum by the p-block metal (gallium or germanium) and the specific geometry of the intermetallic compound are crucial for achieving high selectivity in partial hydrogenation reactions. The principle of using intermetallic structures to "tame" the reactivity of platinum is a promising strategy for developing highly selective catalysts. tandfonline.com

Hydrocarbon Reforming and Aromatization (e.g., n-Heptane Reforming)

In catalytic reforming, low-octane naphtha is converted into high-octane products, primarily isomers and aromatic compounds. asianpubs.org This process typically utilizes bifunctional catalysts containing a metal component (like platinum) for hydrogenation-dehydrogenation reactions and an acidic support for isomerization and cyclization. researchgate.netmdpi.com The addition of a second metal, such as gallium, to platinum-based catalysts can significantly improve their stability and selectivity.

For the reforming of n-heptane, bimetallic Pt-Ga catalysts supported on alumina have been studied. The introduction of gallium affects the catalyst's bifunctionality, altering its activity and the distribution of products. researchgate.net The key benefits of using bimetallic catalysts in reforming include better control of coke deposition, which leads to increased catalyst stability and a higher yield of desired aromatics. researchgate.net The promoter metal (gallium) can modify the electronic properties of platinum or create specific geometric arrangements on the catalyst surface. These modifications can suppress undesirable side reactions like hydrogenolysis (cracking) while favoring isomerization and dehydrocyclization pathways that lead to aromatics. asianpubs.org

Studies on similar bimetallic systems, such as Pt-Sn and Pt-W, have shown that the second metal modifies the acidity of the support and the properties of the platinum, resulting in higher selectivity for isomerization and lower selectivity for cracking. researchgate.netresearchgate.net In the case of Ga-modified catalysts for the aromatization of n-heptane, ZSM-5 has been used as a support, with a 3 wt.% gallium loading found to be optimal for achieving high yields of benzene, toluene, and xylene (BTX). fraunhofer.de

Electrocatalytic Performance

Ga-Pt compounds also exhibit promising performance as electrocatalysts in fuel cells and water electrolyzers. The alloying of platinum with gallium can induce favorable changes in the electronic structure, such as a downshift in the d-band center of platinum, which optimizes the binding energies of reaction intermediates and enhances catalytic activity and durability. researchgate.netmdpi.com

Hydrogen Evolution Reaction (HER)

The hydrogen evolution reaction (HER) is the cathodic reaction in water splitting for hydrogen production. While platinum is the most effective electrocatalyst for HER, its high cost necessitates the development of catalysts with reduced platinum content but preserved or enhanced activity. researchgate.netnih.gov Alloying platinum with other elements is a key strategy to achieve this.

Although research on Ga-Pt specific systems for HER is emerging, studies on related gallium-based and platinum-based materials provide significant insights. Gallium-based materials have been explored for H₂ production, though research is less extensive compared to other transition metals. mdpi.com Gallium(III) chloride tetrakis(pentafluorophenyl)porphyrin has been shown to be a highly active and stable post-transition metal-based electrocatalyst for HER. rsc.org The intrinsic activity of platinum can be significantly improved when supported on materials that induce strong metal-support interactions. For instance, platinum nanoparticles on titanium oxynitride supports showed a turnover frequency (TOF) of 12.15 s⁻¹, nearly double that of commercial Pt/C (6.43 s⁻¹), due to a weakened binding of hydrogen atoms on the platinum surface. acs.org It is hypothesized that alloying platinum with gallium could similarly modify the electronic properties of Pt sites, optimizing hydrogen adsorption and desorption kinetics, and thereby enhancing HER activity. nih.gov

Table 2: Comparison of HER Activity Metrics for Pt-based Electrocatalysts.
Catalyst SystemSupport/SubstrateKey Performance Metric (at 50 mV overpotential)Reference
Pt/TiONₓTitanium OxynitrideTOF: 12.15 s⁻¹ acs.org
Pt/CCarbonTOF: 6.43 s⁻¹ acs.org
Single Pt AtomsN-doped GrapheneSignificantly enhanced catalytic activity (up to 37 times) compared to commercial Pt/C. nih.gov

Oxygen Reduction Reaction (ORR)

The oxygen reduction reaction (ORR) is the critical half-reaction at the cathode of proton-exchange membrane fuel cells (PEMFCs), and its slow kinetics are a major bottleneck. mdpi.comnih.gov Platinum-based catalysts are the state-of-the-art for ORR, but improvements in activity and durability are needed to reduce costs. mdpi.comsciopen.com

Alloying platinum with gallium has been identified as an effective strategy to boost ORR performance. The formation of a Pt-Ga alloy can lead to an unconventional p-d hybridization interaction, which results in remarkable ORR activity and significantly improved durability. mdpi.com This electronic modification, often referred to as a ligand effect, alters the adsorption energy of oxygenated intermediates on the platinum surface, thereby accelerating the reaction kinetics. mdpi.com

Symmetry-induced strain in Pt-Ga intermetallic compounds can also greatly enhance catalytic performance. researchgate.net For example, different crystal structures of Pt₃Ga exhibit varied ORR activities. DFT calculations have shown that doping PtCo alloys with gallium can promote the ordering of the intermetallic phase and tune the electronic structure, leading to improved ORR activity. researchgate.net The primary challenge for Pt-based ORR catalysts is durability, as the active metal can leach out or the carbon support can corrode under operating conditions. mdpi.com The formation of stable Pt-Ga intermetallic compounds offers a promising route to mitigate these degradation pathways and enhance the long-term stability of the electrocatalyst. mdpi.com

Table 3: Performance of Pt-Ga-based catalysts in the Oxygen Reduction Reaction.
Catalyst SystemKey FeaturePerformance EnhancementReference
Pt-Ga Alloyp-d hybridization interactionRemarkable ORR activity and durability. mdpi.com
Pt₃Ga IntermetallicSymmetry-induced strainEnhanced catalytic performance compared to commercial Pt/C. researchgate.net
Ga-doped PtCoPromotes ordering of intermetallic phaseImproved ORR activity. researchgate.net

Phase Stability and Transformations in Gallium Platinum Systems

Gallium-Platinum Phase Diagram Investigations and Thermodynamic Equilibria

Investigations into the Ga-Pt phase diagram have revealed the formation of several stable intermetallic compounds at room temperature when platinum comes into contact with solid gallium. optica.org These compounds include GaPt, GaPt₂, GaPt₃, Ga₂Pt, Ga₃Pt₂, Ga₃Pt₅, Ga₆Pt, and Ga₇Pt₃. optica.org The formation of these intermetallics is a key aspect of the thermodynamic equilibria in the Ga-Pt system.

The Ga-Pt phase diagram indicates that Ga-Pt systems with a platinum content of less than 2 atomic percent are expected to be fully liquid under certain reaction conditions, forming supported Ga-Pt liquid alloys. researchgate.net Conversely, systems with a platinum content greater than 4 atomic percent are characterized by the presence of solid intermetallic Ga-Pt phases. researchgate.net For instance, a 37:1 molar mixture of gallium and platinum melts at temperatures between 270 and 330°C. researchgate.net

One of the initial phases to form at the interface between gallium and platinum is Ga₆Pt, which has an orthorhombic crystal structure and is stable up to its peritectic decomposition temperature of 291°C. optica.org The low interfacial energy between gallium and platinum facilitates the formation of this continuous intermetallic compound. optica.org

Table 1: Known Intermetallic Compounds in the Gallium-Platinum System

Compound
GaPt
GaPt₂
GaPt₃
Ga₂Pt
Ga₃Pt₂
Ga₃Pt₅
Ga₆Pt
Ga₇Pt₃

This table is based on compounds identified at room temperature. optica.org

Martensitic Transformations in Platinum-Gallium Intermetallics (e.g., Pt₃Ga)

Certain platinum-gallium intermetallics, notably Pt₃Ga, undergo martensitic transformations. These are diffusionless solid-state phase transformations that involve a cooperative movement of atoms, leading to a change in the crystal structure. youtube.com

In Pt₃Ga, a martensitic transformation from a high-temperature face-centered cubic (fcc) L1₂ structure to a lower-temperature body-centered tetragonal (bct) D0' structure has been observed. nii.ac.jp This transformation is analogous to the fcc to fct structural change. nii.ac.jp Further cooling can lead to another transformation to a D0'' phase. nii.ac.jp These consecutive transitions are martensitic in nature, characterized by a change in shape of the transforming region without any change in composition. youtube.comnii.ac.jp

The martensitic start temperature (Ms) is the temperature at which the transformation from the parent phase (austenite) to the martensite phase begins upon cooling. youtube.com This transformation is completed at a lower martensite finish temperature (Mf). youtube.com The study of these transformations is crucial for understanding the mechanical and physical properties of these alloys at different temperatures.

Influence of Alloying and Doping on Phase Behavior and Stability

The phase behavior and stability of gallium-platinum compounds can be significantly influenced by the addition of other elements through alloying or doping. While specific studies on the Ga-Pt system are detailed, insights can be drawn from related systems and the general principles of alloy chemistry.

Alloying can alter the thermodynamic stability of specific phases. For instance, in the analogous L1₂ Cu₃Pt system, alloying with aluminum was found to enhance the thermodynamic phase stability, while zinc and chromium diminished it. matec-conferences.org Such effects are critical for tailoring the properties of Pt-Ga alloys for specific applications, such as high-temperature shape memory alloys. mdpi.com

Doping, the introduction of small amounts of other elements, can modify the electronic structure and surface chemistry of Ga-Pt materials. For example, the doping of semiconductor supports for platinum nanoparticles can influence the chemical state and reactivity of the platinum. nih.gov In the context of Ga-Pt catalysts, the addition of a third element can act as a promoter, enhancing catalytic activity and selectivity by modifying the electronic and geometric structure of the active sites. chemrxiv.org For instance, in Ga-doped V₂O₃, the introduction of gallium was found to enhance the Néel temperature and decouple the structural transition from the magnetic and insulator-insulator transitions. aps.org These findings suggest that doping can be a powerful tool to manipulate the phase transitions and, consequently, the functional properties of Ga-Pt compounds.

Crystallographic Features and Ordered Structures in Gallium-Platinum Compounds

The crystal structures of the constituent elements and the resulting intermetallic compounds define the fundamental properties of the gallium-platinum system. Gallium has an orthorhombic crystal structure (space group Cmca), while platinum crystallizes in a face-centered cubic (fcc) structure (space group Fm-3m). webelements.com

The intermetallic compounds formed in the Ga-Pt system exhibit a range of crystallographic structures. As mentioned, the Ga₆Pt compound that forms at the Ga-Pt interface has an orthorhombic crystal structure. optica.org

A significant feature of some Ga-Pt compounds is the presence of ordered atomic arrangements, which can lead to the formation of superlattices. The Pt₃Ga intermetallic compound, for example, possesses the ordered L1₂ crystal structure at high temperatures. nii.ac.jp This structure is a type of ordered fcc lattice where the corner atoms of the unit cell are occupied by one type of atom (e.g., Ga) and the face-centered positions are occupied by the other (e.g., Pt). The martensitic transformations observed in Pt₃Ga involve transitions between different ordered structures (L1₂ to D0' and D0''). nii.ac.jp The degree of long-range order in these alloys plays a critical role in their mechanical and physical properties.

Table 2: Crystallographic Data for Gallium, Platinum, and a Gallium-Platinum Compound

Element/Compound Crystal System Space Group
Gallium (Ga) Orthorhombic Cmca
Platinum (Pt) Cubic (fcc) Fm-3m
Ga₆Pt Orthorhombic Not specified in provided search results

Data for Ga and Pt from established crystallographic databases. webelements.com

Surface Science Investigations of Gallium Platinum Interfaces

Near-Surface Intermetallic Phases (NSIPs) Formation and Properties

The formation of near-surface intermetallic phases (NSIPs) in gallium-platinum systems is a key factor influencing their surface reactivity. These phases are formed through the alloying of gallium and platinum, which can be achieved via various methods, including surface organometallic chemistry (SOMC) approaches.

Recent research on silica-supported platinum-gallium (PtGa@SiO2) catalysts has provided significant insights into the formation of these NSIPs. Following a reduction treatment under hydrogen, alloyed PtGa nanoparticles are formed. ethz.chchemrxiv.org However, a notable portion of gallium, approximately 50%, can remain as isolated Ga(III) sites on the silica (B1680970) support. chemrxiv.orgchemrxiv.org

Under CO2 hydrogenation conditions, these PtGa nanoparticles exhibit dynamic behavior. In-situ X-ray Absorption Spectroscopy (XAS) has shown that a small fraction of the gallium in the alloy can become oxidized, leading to the formation of PtGa-GaOx interfaces. ethz.chchemrxiv.org This slight de-alloying is evidenced by a shift to higher energy at the Ga K-edge and an increase in the white line intensity, while the Pt L3-edge shows that platinum remains in its metallic state. ethz.chchemrxiv.org This dynamic interplay between the alloyed and oxidized gallium species at the near-surface is believed to be crucial for the catalytic activity of these materials. ethz.ch

The electronic properties of these NSIPs are also distinct from their constituent metals. The formation of the Pt-Ga alloy leads to a modification of the electronic structure of platinum, which can be observed through techniques like CO-adsorption infrared spectroscopy. A red-shift in the linearly adsorbed CO IR bands on PtGa@SiO2 compared to Pt@SiO2 confirms the alloying of platinum and gallium. ethz.ch

Table 1: Spectroscopic Observations of Ga-Pt Near-Surface Intermetallic Phases

TechniqueSystemObservationInterpretation
In-situ XASPtGa@SiO2Slight shift to higher energy at Ga K-edge under CO2 hydrogenation. ethz.chchemrxiv.orgOxidation of a fraction of Ga in the alloy. ethz.chchemrxiv.org
In-situ XASPtGa@SiO2No significant change at the Pt L3-edge under CO2 hydrogenation. ethz.chchemrxiv.orgPlatinum remains in a metallic state within the nanoparticles. ethz.chchemrxiv.org
CO-adsorption IRPtGa@SiO2Red-shift of linearly adsorbed CO bands compared to Pt@SiO2. ethz.chConfirmation of Pt-Ga alloy formation. ethz.ch

Surface Reconstruction and Elemental Segregation Phenomena

Surface reconstruction, a rearrangement of surface atoms to a structure different from the bulk, is a common phenomenon on platinum surfaces and is often driven by the desire to minimize surface free energy. jeanpaulbiberian.net The (100) surfaces of platinum, for example, are known to undergo reconstruction to form a more stable hexagonal arrangement. jeanpaulbiberian.netcmu.edu The presence of other elements, either as adsorbates or alloying components, can induce or modify these reconstructions.

While specific studies on surface reconstruction and elemental segregation in binary Gallium-Platinum systems are not extensively documented in the reviewed literature, principles from related systems can provide insights. For instance, in Pt-Ni alloys, increasing the platinum concentration on the (100) surface leads to a shifted row reconstruction, which is a precursor to the hexagonal reconstruction seen on a pure Pt(100) surface. cmu.edu

In the context of Ga-Pt NSIPs, it is plausible that the formation of ordered intermetallic compounds could lead to specific surface terminations that may or may not be reconstructed. The dynamic oxidation and de-alloying observed at the PtGa-GaOx interface under reactive conditions suggest a highly mobile surface where elemental segregation is likely. ethz.chchemrxiv.org Gallium, being more oxophilic than platinum, would be expected to segregate to the surface in an oxidizing environment, forming the observed GaOx species. ethz.ch This segregation would inherently alter the surface structure and the availability of platinum active sites.

Further investigation using surface-sensitive techniques like Low-Energy Electron Diffraction (LEED) and Scanning Tunneling Microscopy (STM) under well-controlled conditions are needed to fully elucidate the specific surface reconstructions and segregation phenomena occurring on Gallium-Platinum surfaces.

Adsorption and Desorption Characteristics on Gallium-Platinum Surfaces

The adsorption and desorption of molecules on Gallium-Platinum surfaces are central to their catalytic applications. The formation of Pt-Ga intermetallic phases significantly alters the electronic properties of the platinum atoms, which in turn affects their interaction with adsorbates.

A key indicator of this modification is the change in the adsorption behavior of probe molecules like carbon monoxide (CO). On PtGa@SiO2 catalysts, the infrared spectrum of adsorbed CO shows a redshift compared to CO adsorbed on pure Pt@SiO2. ethz.ch This shift is indicative of a weaker CO binding strength on the Pt-Ga alloy, which can be attributed to the electronic modification of platinum by gallium. ethz.ch The preference for CO adsorption sites on platinum surfaces is known to be sensitive to the surface charge and coordination of the platinum atoms. researchgate.netsquarespace.com

The catalytic performance of Ga-Pt systems in reactions like CO2 hydrogenation is directly linked to the adsorption and desorption of reactants and products. The PtGa-GaOx interfaces formed under reaction conditions are believed to play a crucial role in stabilizing key reaction intermediates, such as formate and methoxy species, thereby promoting the formation of methanol (B129727). ethz.ch The support material can also influence desorption, as a carbon-supported PtGa catalyst showed improved methanol formation rates, partly attributed to enhanced methanol desorption in the absence of acidic Ga(III) sites found on silica. ethz.ch

In gallium-based liquid metal systems containing platinum, the adsorption of protons (H+) from an aqueous solution onto the platinum particles is a key step in hydrogen production. These adsorbed hydrogen atoms then combine to form hydrogen molecules (H2) which subsequently desorb from the catalyst surface. nih.gov

Table 2: Adsorption Characteristics on Gallium-Platinum Surfaces

AdsorbateSurface/SystemObservationSignificance
Carbon Monoxide (CO)PtGa@SiO2Red-shifted IR bands for linearly adsorbed CO. ethz.chIndicates weaker CO binding due to electronic modification of Pt by Ga. ethz.ch
Hydrogen (H+)Pt particles in Ga-based liquid metalAdsorption of protons to form Pt-H species. nih.govInitial step in the catalytic production of H2 gas. nih.gov
CO2 Hydrogenation IntermediatesPtGa-GaOx interfacesStabilization of formate and methoxy species. ethz.chPromotion of methanol synthesis. ethz.ch

In-situ and Operando Surface Characterization Techniques for Reactive Environments

To understand the dynamic nature of Gallium-Platinum interfaces under reaction conditions, in-situ and operando characterization techniques are indispensable. researchgate.netmdpi.com These methods allow for the real-time observation of the catalyst's structural and electronic properties while the catalytic reaction is occurring, bridging the gap between idealized surface science studies and industrial applications. mdpi.comepj-conferences.org

The study of PtGa@SiO2 catalysts for CO2 hydrogenation provides a clear example of the power of these techniques. In-situ X-ray Absorption Spectroscopy (XAS) was crucial in demonstrating the dynamic nature of the catalyst. ethz.chchemrxiv.org XAS measurements at the Ga K-edge and Pt L3-edge under CO2 hydrogenation conditions revealed the partial oxidation of gallium and the stability of metallic platinum, leading to the identification of the active PtGa-GaOx interface. ethz.chchemrxiv.orgchemrxiv.org

Complementary to XAS, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) was used to identify surface species during the reaction. This technique provided evidence for the stabilization of formate and methoxy intermediates, which are crucial for the methanol synthesis pathway. ethz.chchemrxiv.org

Other powerful techniques for studying surfaces under reactive environments include Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) and High-Pressure Scanning Tunneling Microscopy (HP-STM). mdpi.comnih.gov NAP-XPS can provide information about the elemental composition and chemical states of the surface in the presence of reactant gases. nih.gov HP-STM allows for the direct visualization of the surface morphology and adlayers with atomic resolution under catalytically relevant pressures and temperatures. mdpi.comcambridge.org The application of these advanced techniques to Gallium-Platinum systems will be vital for gaining a deeper understanding of their surface chemistry and for the rational design of improved catalysts.

Table 3: Application of In-situ/Operando Techniques to Ga-Pt Systems

TechniqueApplicationFinding
In-situ XASStudy of PtGa@SiO2 during CO2 hydrogenation. ethz.chchemrxiv.orgchemrxiv.orgRevealed the formation of a dynamic PtGa-GaOx interface. ethz.chchemrxiv.orgchemrxiv.org
In-situ DRIFTSIdentification of surface species on PtGa@SiO2 during CO2 hydrogenation. ethz.chchemrxiv.orgProvided evidence for the stabilization of formate and methoxy intermediates. ethz.chchemrxiv.org
In-situ Raman SpectroscopyPre-reduction treatment of Ga-Pt SCALMS in propane (B168953) dehydrogenation. fau.deMonitoring of catalyst state during activation.

Advanced Materials Design and Future Prospects for Gallium Platinum Compounds

Rational Design and Engineering of Gallium-Platinum Nanomaterials for Specific Applications

The deliberate design of gallium-platinum (Ga-Pt) nanomaterials is crucial for tailoring their properties to meet the demands of specific applications. frontiersin.org The catalytic activity of such multimetallic electrocatalysts is heavily influenced by factors including size, morphology, the proportion of active sites, and crystallinity, which arise from an interplay of geometric, ligand, and electronic effects. qut.edu.auresearchgate.net By controlling these parameters during synthesis, researchers can optimize the performance of Ga-Pt materials for applications like fuel cells and alcohol oxidation reactions. qut.edu.auresearchgate.net

A key strategy in the rational design of these nanomaterials is the incorporation of gallium to improve the utilization and cost-effectiveness of platinum, a precious and sparsely distributed metal. qut.edu.auresearchgate.net Engineering and surface modification of gallium-based alloys with platinum can create a synergistic effect between the two metals. qut.edu.au

Several synthesis methods have been developed to achieve precise control over the final nanomaterial. One facile technique is the galvanic replacement reaction, where a liquid metal alloy like galinstan (a gallium-indium-tin alloy) reacts with a platinum salt solution at room temperature. researchgate.netresearchgate.net This method successfully produces crystalline, polydisperse PtGa nanoparticles with sizes ranging from 1.0 to 60.0 nm. qut.edu.auresearchgate.netresearchgate.net Another approach is the thermal injection method, which uses an alcohol solvent as both the solvent and reducing agent to promote the common reduction, nucleation, and growth of platinum and gallium at high temperatures in a nitrogen environment. nus.edu.sg

These engineered nanomaterials show significant promise in energy conversion technologies. For instance, Ga-doped platinum-nickel (Pt-Ni) octahedral nanoparticles have demonstrated enhanced activity and durability as electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. asianscientist.com The addition of gallium modulates the intermediate binding energy of oxygen, which is key to the improved catalytic activity. asianscientist.com Similarly, PtGa nanoparticles synthesized via galvanic replacement have shown high activity for methanol (B129727) oxidation in alkaline media, indicating their potential for use in alkaline direct methanol fuel cells. researchgate.netresearchgate.net

Table 1: Synthesis and Properties of Engineered Gallium-Platinum Nanomaterials

Synthesis MethodPrecursorsResulting NanomaterialKey PropertiesTarget Application
Galvanic ReplacementGalinstan (Ga-In-Sn), K₂PtCl₄Polydisperse PtGa nanoparticlesCrystalline, particle size 1.0-60.0 nmAlcohol Oxidation, Direct Methanol Fuel Cells qut.edu.auresearchgate.netresearchgate.net
Doping/AlloyingPlatinum, Nickel, Gallium precursorsGa-doped Pt-Ni octahedral nanoparticlesHighly active and durableOxygen Reduction Reaction (ORR) in Fuel Cells asianscientist.com
Thermal InjectionGallium acetylacetonate (B107027), Platinum acetylacetonate, Diethylene glycolPlatinum-gallium composite nanocatalystUniform size and compositionGeneral Catalysis nus.edu.sg

Integration into Novel Catalytic Reactors and Sustainable Chemical Processes

The unique properties of gallium-platinum catalysts make them highly suitable for integration into advanced catalytic reactors for sustainable chemical production. Their ability to drive reactions with high efficiency and selectivity is critical for developing greener industrial processes.

One significant application is in the hydrogenation of carbon dioxide (CO₂) to methanol. chemrxiv.orgchemrxiv.org Silica-supported PtGa nanoparticles have been shown to switch the reactivity of platinum from favoring the reverse water gas shift reaction to promoting methanol synthesis. chemrxiv.org Under reaction conditions, a small fraction of gallium oxidizes to form PtGa-GaOx interfaces, which are believed to be responsible for the enhanced CO₂ hydrogenation activity and methanol selectivity. chemrxiv.org This redox dynamic at the PtGa-GaOx interface likely plays a pivotal role in promoting the formation of methanol. chemrxiv.org

Another innovative approach involves the use of Supported Catalytically Active Liquid Metal Solutions (SCALMS). rsc.orgnih.gov In this concept, a catalytically inactive liquid metal like gallium is doped with a small amount of a catalytically active metal, such as platinum. rsc.orgnih.gov The platinum atoms can exist as single atoms at the liquid alloy-gas interface, creating highly active catalytic sites. nih.gov This system has demonstrated excellent efficiency for the methanol oxidation reaction (MOR) and oxygen reduction reaction (ORR), even surpassing the performance of commercial Pt/C catalysts. nih.gov

Furthermore, GaPt nanoparticles have been reported to achieve propylene (B89431) selectivity of up to 98% at 600 °C in dehydrogenation reactions, showcasing their potential in the production of valuable chemical feedstocks. rsc.orgnih.gov The preparation of these catalysts can be achieved through methods like the thermal injection technique, where platinum and gallium precursors are co-reduced in an alcohol solvent at high temperatures to form the composite nano-catalyst. nus.edu.sg

Table 2: Performance of Gallium-Platinum Catalysts in Sustainable Chemical Processes

Catalytic ProcessCatalyst SystemSupport/MediumKey Findings
CO₂ HydrogenationPtGa nanoparticlesSilica (B1680970) (SiO₂)Switches reactivity from CO production to methanol synthesis with 54% intrinsic selectivity. chemrxiv.org
Methanol Oxidation Reaction (MOR)Pt-doped Ga (SCALMS)Liquid GalliumSurpasses performance of commercial Pt/C catalysts. nih.gov
Propane (B168953) DehydrogenationGaPt nanoparticlesNot specifiedProvides up to 98% propylene selectivity at 600 °C. rsc.orgnih.gov

Emerging Research Directions and Interdisciplinary Opportunities in Catalysis and Materials Science

The field of gallium-platinum compounds is ripe with emerging research directions that promise to further expand their application scope and fundamental understanding. The study of liquid metal-based composites is still in its early stages, presenting a significant opportunity to create novel materials tailored for specific reactions. qut.edu.auresearchgate.net The unique fluidic and catalytic properties of room-temperature gallium-based liquid metals offer a new paradigm for catalyst design. rsc.org

One promising frontier is the investigation of electronic interactions between platinum nanoparticles and gallium-containing semiconductor supports. acs.org Studies on platinum nanoparticles supported on n-type and p-type gallium nitride (GaN) have shown that the underlying semiconductor's doping has a substantial influence on the chemical state and oxygen affinity of the supported nanoparticles. acs.org For instance, a higher fraction of oxidized platinum was observed on n-type GaN compared to p-type GaN, indicating that the support can electronically control the catalytic activity. acs.org This opens up possibilities for developing "smart" catalysts whose reactivity can be tuned by modulating the electronic properties of the support material.

Interdisciplinary collaboration between materials science, chemistry, physics, and engineering is essential to unlock the full potential of these materials. frontiersin.org The rational design of multifunctional nanomaterials often requires a combination of wet and dry synthesis procedures and a deep understanding of the chemical and physical principles governing their formation and function. frontiersin.org Future research will likely focus on:

Single-Atom Catalysis: Leveraging the mobility of platinum atoms in liquid gallium to create stable and highly active single-atom catalysts for a range of chemical transformations. nih.gov

Advanced In Situ Characterization: Employing sophisticated techniques to observe the dynamic changes in Ga-Pt catalysts under reaction conditions, particularly at the PtGa-GaOx interface, to better understand the reaction mechanisms. chemrxiv.org

Computational Modeling: Using theoretical calculations to predict the properties of new Ga-Pt alloy compositions and structures, thereby guiding experimental synthesis and accelerating the discovery of improved catalysts.

Novel Reactor Designs: Developing new reactor concepts specifically designed to accommodate liquid metal catalysts like SCALMS, optimizing mass and heat transfer for enhanced performance in industrial processes. rsc.org

The continued exploration of the synergy between gallium and platinum is set to yield new generations of catalysts that are more efficient, robust, and sustainable, addressing key challenges in energy and chemical manufacturing.

Q & A

Q. What steps mitigate challenges in reproducing Ga-Pt thin-film deposition methods from literature?

  • Methodological Answer : Request detailed protocols from original authors via academic networks. Use quartz crystal microbalance (QCM) for in situ thickness monitoring. Document all parameters (e.g., vacuum levels, deposition rates) in machine-readable formats for automation compatibility .

Future Directions

Q. What novel characterization techniques could advance understanding of Ga-Pt interfaces in high-temperature applications?

  • Methodological Answer : Explore ultrafast electron microscopy (UEM) for time-resolved imaging of interfacial dynamics. Develop ambient-pressure XPS setups to study surface oxidation under operando conditions. Integrate microfluidic reactors with in-line MS for continuous activity monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.